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Compound of Interest |

Compound Name: 2-Chloro-6-fluoro-4-nitroaniline
CAS No.: 350-20-9
Cat. No.: B1430236
Get Quote
. J

Technical Whitepaper: 2-Chloro-6-fluoro-4-nitrobenzenamine

Executive Summary

2-Chloro-6-fluoro-4-nitrobenzenamine (CAS: 350-20-9), often referred to as 2-chloro-6-fluoro-
4-nitroaniline, is a highly functionalized aromatic building block critical to the synthesis of next-
generation agrochemicals and pharmaceuticals. Characterized by its "push-pull" electronic
structure—where the electron-donating amino group opposes the electron-withdrawing nitro,
chloro, and fluoro substituents—this molecule serves as a versatile scaffold.

This guide details the physicochemical profile, validated synthetic protocols, and downstream
utility of this compound, specifically focusing on its role as a precursor for benzimidazole-based
kinase inhibitors and herbicides.

Molecular Architecture & Physicochemical Profile

The molecule features a polysubstituted benzene ring where the steric and electronic
environments are tightly controlled. The ortho-flanking halogens (Cl, F) create significant steric
hindrance around the primary amine, modulating its nucleophilicity, while the para-nitro group
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strongly deactivates the ring toward further electrophilic attack, yet activates it for specific
reduction pathways.

ble 1: Physicochemical Specificati

Property Specification

IUPAC Name 2-Chloro-6-fluoro-4-nitrobenzenamine
Common Name 2-Chloro-6-fluoro-4-nitroaniline

CAS Registry Number 350-20-9

Molecular Formula

Molecular Weight 190.56 g/mol
Appearance Yellow crystalline solid
Melting Point 138-142 °C (Typical range for pure isomer)
- Soluble in DMSO, DMF, Ethyl Acetate; Insoluble
Solubility )
in Water
] ] ~-0.5 to 1.0 (Estimated; weakly basic due to
pKa (Conjugate Acid)

electron withdrawal)

Synthetic Pathways & Process Chemistry

The synthesis of 2-chloro-6-fluoro-4-nitrobenzenamine is a classic example of regioselective
electrophilic aromatic substitution. The precursor, 2-chloro-6-fluoroaniline, directs the incoming
nitro group to the para position (C4) because the ortho positions (C2, C6) are blocked by
halogens, and the meta positions are deactivated by the cooperative inductive effects of the
halogens.

Validated Synthesis Protocol: Mixed Acid Nitration

Reaction Logic: The amino group is a strong activator. However, in highly acidic media, it
becomes protonated (anilinium), which is meta-directing. To ensure para-nitration, the reaction
conditions must balance acidity to maintain a concentration of the free amine or rely on the fact
that the ortho/para directing power of the unprotonated amine species dominates the kinetics,
even if present in low concentrations.
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Step-by-Step Methodology:
e Preparation: Charge a glass-lined reactor with Sulfuric Acid (

, 98%, 5.0 vol) and cool to 0-5°C.

» Dissolution: Slowly add 2-Chloro-6-fluoroaniline (1.0 eq) while maintaining internal
temperature <10°C. Stir until fully dissolved.

 Nitration: Prepare a mixture of Nitric Acid (

, 70%, 1.05 eq) and Sulfuric Acid (1.0 vol). Add this solution dropwise to the reactor over 60
minutes.

o Critical Control Point: Exotherms can lead to dinitration or oxidative tarring. Maintain T <
5°C.

e Quenching: Pour the reaction mixture onto crushed ice (10 wt equiv) with vigorous stirring.
The product will precipitate as a yellow solid.

« |solation: Filter the solid. Wash the cake with water until the filtrate pH is neutral.

 Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99%) is required for
pharmaceutical applications.

Synthesis Workflow Diagram

2-Chloro-6-fluoroaniline

(CAS 363-51-9) X 2-Chloro-6-fluoro-
Sigma Complex o ;
(Transition State) 4-nitrobenzenamine
(CAS 350-20-9)

HNO3 / H2S04
(Nitration Mixture)

Fig 1: Regioselective Nitration Pathway

Click to download full resolution via product page

Figure 1: The steric blocking by Cl and F at C2/C6 forces the Nitro group to the C4 position.
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Reactivity & Downstream Applications

The utility of 2-chloro-6-fluoro-4-nitrobenzenamine lies in its ability to function as a "masked"
diamine. The nitro group is robust enough to survive various coupling reactions at the amine
(N1) before being reduced to reveal a second amine at C4.

Reduction to Diamine (Benzimidazole Synthesis)

A primary application in drug discovery is the synthesis of benzimidazoles, a pharmacophore
found in anthelmintics and kinase inhibitors.

e Mechanism: Selective reduction of the nitro group yields 2-chloro-6-fluoro-1,4-
phenylenediamine.

» Reagents: Iron powder/Ammonium Chloride (Fe/NH4CI) or Catalytic Hydrogenation (

, Pd/C).

e Cyclization: The resulting diamine reacts with carboxylic acids or aldehydes to close the
imidazole ring.

Sandmeyer & Diazotization

Despite the electron-deficient ring, the primary amine can undergo diazotization (

)

 Utility: This allows for the replacement of the amine with other halides (I, Br) or a hydroxyl
group, creating highly specific halogenated nitrobenzenes used in herbicide synthesis.

Functionalization Workflow
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2-Chloro-6-fluoro-
4-nitrobenzenamine

Reduction
(Fe/AcOH or H2/Pd)

:

2-Chloro-6-fluoro-
1,4-phenylenediamine

Cyclization
(R-COOH / Heat)

:

Substituted
Benzimidazole
(Kinase Inhibitor Scaffold)

Fig 2: Transformation to Benzimidazole Scaffold

Click to download full resolution via product page

Figure 2: The primary pharmaceutical workflow involves reduction and cyclization.

Safety, Handling, & Analytics
Analytical Validation

To verify the identity of the synthesized material, the following analytical markers are standard:
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e 1H NMR (DMSO-d6): Look for the broad singlet (

) around 6.5—-7.0 ppm and the aromatic protons as a doublet (coupling
) due to the fluorine splitting.

e HPLC: C18 Column, Acetonitrile/Water gradient. The nitro group makes the compound UV
active (strong absorbance ~254 nm and ~300 nm).

Safety Profile (GHS Classifications)

o Acute Toxicity: Like most nitroanilines, this compound is toxic if swallowed or inhaled. It may
cause methemoglobinemia (cyanosis).

e Skin/Eye: Irritant.

e Handling: Use a fume hood. Wear nitrile gloves. Avoid dust formation.

References

» National Center for Biotechnology Information (2026).PubChem Compound Summary for
CID 10046837, 2-Chloro-6-fluoro-4-nitroaniline. Retrieved from [Link]

e Google Patents.Synthesis of substituted anilines and their use in herbicide manufacture
(WO2013029338A1).

¢ To cite this document: BenchChem. [2-Chloro-6-fluoro-4-nitrobenzenamine chemical
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1430236/docs#2-chloro-6-fluoro-4-
nitrobenzenamine-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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